Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

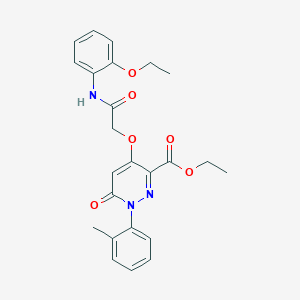

This compound features a dihydropyridazine core substituted with an o-tolyl group at position 1, a 6-oxo group at position 6, and an ethyl ester at position 2. The side chain at position 4 includes a 2-ethoxyphenyl moiety linked via an amino-oxoethoxy bridge.

Properties

IUPAC Name |

ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6/c1-4-31-19-13-9-7-11-17(19)25-21(28)15-33-20-14-22(29)27(18-12-8-6-10-16(18)3)26-23(20)24(30)32-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXZUPQIYHPAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the compound's pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 416.47 g/mol

- CAS Number: 866008-08-4

- Solubility: Soluble in organic solvents; specific solubility data not widely reported.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the dihydropyridazine moiety is significant for its pharmacological effects, particularly in modulating enzyme activities and influencing cellular signaling pathways.

Pharmacological Effects

-

Anticancer Activity:

- Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, derivatives of pyridazine have shown promise in targeting cancer cell lines through cell cycle arrest mechanisms.

-

Antimicrobial Properties:

- The compound's structural features may confer antimicrobial activity against specific bacterial strains. Research on related compounds indicates potential effectiveness against Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Effects:

- Some studies have indicated that related dihydropyridazine derivatives can reduce inflammation markers in vitro, suggesting a possible role in treating inflammatory diseases.

Study 1: Anticancer Activity

A study investigating the anticancer properties of dihydropyridazine derivatives found that certain analogs significantly inhibited the proliferation of breast cancer cells (MCF-7) at low micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, with increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Analog A | 5.0 | Apoptosis induction |

| Analog B | 10.0 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

In another study, a series of ethoxy-substituted phenylamine derivatives were tested against various bacterial strains. The results indicated that compounds similar to this compound displayed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Analogs

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 899729-56-7)

- Structural Difference : Methoxy group replaces ethoxy on the phenyl ring.

- Molecular Formula : C₂₃H₂₃N₃O₆ (MW: 437.4).

- Impact : Reduced steric bulk and lower lipophilicity compared to the ethoxy analog. The methoxy group may alter hydrogen-bonding capacity due to its smaller size and higher electronegativity .

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 899942-96-2)

- Structural Difference : 3,4-Dimethoxyphenyl substituent.

- Molecular Formula : C₂₄H₂₅N₃O₇ (MW: 467.5).

- However, increased molecular weight may reduce bioavailability .

Trifluoromethyl-Substituted Analogs

Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477859-63-5)

- Structural Difference : Trifluoromethyl group at position 4 and 3-chlorophenyl at position 1.

- Molecular Formula : C₁₄H₁₀ClF₃N₂O₃ (MW: 346.69).

- Higher lipophilicity (predicted LogP > 3) may improve membrane permeability .

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5)

- Structural Difference : Dual trifluoromethyl groups (at position 4 and on the phenyl ring).

- Molecular Formula : C₁₅H₁₀F₆N₂O₃ (MW: 380.24).

- Impact : Extreme lipophilicity (XLogP3: 3.4) may limit aqueous solubility but enhance binding to hydrophobic targets. The strong electron-withdrawing effects could stabilize the dihydropyridazine ring against oxidation .

Sulfur-Containing Analogs

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7)

- Structural Difference: Butylsulfanyl group replaces the amino-oxoethoxy side chain.

- Molecular Formula : C₁₈H₂₂N₂O₃S (MW: 346.44).

- The butyl chain increases hydrophobicity, which may affect aggregation behavior in solution .

Data Table: Key Properties of Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | Not Provided | C₂₃H₂₃N₃O₆ | ~437.4* | 2-ethoxyphenyl, o-tolyl | High hydrogen-bonding potential |

| Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-... (Analog 1) | 899729-56-7 | C₂₃H₂₃N₃O₆ | 437.4 | 2-methoxyphenyl | Reduced steric bulk |

| Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-... (Analog 2) | 899942-96-2 | C₂₄H₂₅N₃O₇ | 467.5 | 3,4-dimethoxyphenyl | Enhanced polarity |

| Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-... (Analog 3) | 477859-63-5 | C₁₄H₁₀ClF₃N₂O₃ | 346.69 | 3-chlorophenyl, trifluoromethyl | High lipophilicity |

| Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-... (Analog 4) | 478067-01-5 | C₁₅H₁₀F₆N₂O₃ | 380.24 | Dual trifluoromethyl groups | Extreme hydrophobicity |

| Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-... (Analog 5) | 866009-66-7 | C₁₈H₂₂N₂O₃S | 346.44 | Butylsulfanyl | Sulfur-mediated reactivity |

Research Implications

- Structure-Activity Relationships (SAR) : The ethoxy and methoxy analogs (Analog 1 and 2) highlight the role of alkoxy groups in modulating solubility and hydrogen-bonding networks, critical for drug design .

- Electron-Withdrawing Effects : Trifluoromethyl-substituted analogs (Analog 3 and 4) demonstrate how electron-deficient pyridazine rings can influence stability and reactivity, relevant to agrochemical development .

- Synthetic Flexibility : The diversity of side chains (e.g., sulfanyl in Analog 5) underscores the versatility of dihydropyridazine scaffolds in multicomponent reactions .

Q & A

Q. Example Data :

| Target | Binding Affinity (Kd) | Method |

|---|---|---|

| Kinase X | 15 nM | SPR |

| Protease Y | >1 µM | ITC |

How should structure-activity relationship (SAR) studies be conducted to improve bioactivity?

Answer:

- Systematic substitution : Modify the 2-ethoxyphenyl or o-tolyl groups. For example:

- Replace ethoxy with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions .

- Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to improve binding to polar active sites .

- Functional group masking : Convert the ester to amide or carbamate to alter solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.